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molecular formula C8H8Cl2N2O B8465777 4,5-dichloro-2-(2-methyl-2-propenyl)-3(2H)-pyridazinone

4,5-dichloro-2-(2-methyl-2-propenyl)-3(2H)-pyridazinone

Cat. No. B8465777
M. Wt: 219.06 g/mol
InChI Key: HLACFLOWABWENM-UHFFFAOYSA-N
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Patent
US04945091

Procedure details

To 50 ml of N,N-dimethylformamide were suspended 10 g of 4,5-dichloro-3(2H)-pyridazinone, 27 g of 3-chloro-2-methylpropene and 8.4 g of potassium carbonate. The mixtured solution was stirred for 5 hours at 40° C. Then, the procedures in Preparation Example 2 were repeated to give 4.9 g of the intended compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:9])[NH:4][N:5]=[CH:6][C:7]=1[Cl:8].Cl[CH2:11][C:12]([CH3:14])=[CH2:13].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:1][C:2]1[C:3](=[O:9])[N:4]([CH2:13][C:12]([CH3:14])=[CH2:11])[N:5]=[CH:6][C:7]=1[Cl:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C(NN=CC1Cl)=O
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
ClCC(=C)C
Step Three
Name
Quantity
8.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixtured solution was stirred for 5 hours at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the procedures in Preparation Example 2

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C(N(N=CC1Cl)CC(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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